molecular formula C8H10BrNO4S2 B13151549 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide

Cat. No.: B13151549
M. Wt: 328.2 g/mol
InChI Key: IIOMVMRSXBAUPJ-UHFFFAOYSA-N
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Description

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S2 and a molecular weight of 328.20 g/mol . This compound is characterized by the presence of bromine, sulfonyl, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with various functional groups, while substitution reactions can yield derivatives with different substituents on the benzene ring.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, such as dihydropteroate synthetase, by mimicking the structure of para-aminobenzoic acid (PABA) . This inhibition can disrupt essential biochemical processes in microorganisms, leading to their growth inhibition or death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonamide is unique due to its specific combination of bromine, sulfonyl, and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C8H10BrNO4S2

Molecular Weight

328.2 g/mol

IUPAC Name

4-bromo-3-ethylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,13,14)

InChI Key

IIOMVMRSXBAUPJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br

Origin of Product

United States

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